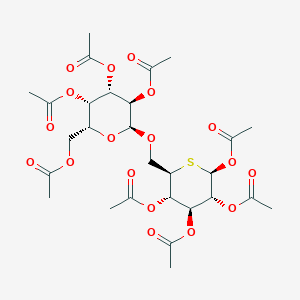

6-O-(2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose

Description

This compound is a disaccharide derivative featuring a β-D-thioglucopyranose core linked via a 1→6 glycosidic bond to a 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl unit. Both sugar units are fully acetylated, rendering the molecule highly lipophilic and stable under acidic conditions. The thio-glycosidic bond (C1-S) enhances resistance to enzymatic and acid-catalyzed hydrolysis compared to O-glycosides, making it a valuable intermediate in oligosaccharide synthesis .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxythian-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18S/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIVEIAOCARWPH-OOJWXROVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(S2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](S2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-O-(2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is a glycoside derivative that has garnered attention for its potential biological activity. This article aims to synthesize available research findings on its biological properties, including cytotoxicity and interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which includes multiple acetyl groups and a thioglucose moiety. The molecular formula is with a molecular weight of approximately 678.59 g/mol. The presence of acetyl groups enhances its solubility and stability in biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of various glycoside derivatives, including those related to the compound . A notable study reported the in vitro cytotoxic activity of several compounds synthesized from similar structures, revealing promising results for certain derivatives:

| Compound | 100 µg/mL Inhibition (%) | 50 µg/mL Inhibition (%) | Affinity (kcal/mol) | RMSD (Å) |

|---|---|---|---|---|

| 3c | 70 | 50 | -10.7 | 4.02 |

| 3f | 10 | 0 | -11.4 | 9.0 |

| 5c | 40 | 7 | -11.2 | 9.5 |

| 7b | 20 | 15 | -11.6 | 4.6 |

The results indicate that specific derivatives exhibit significant inhibition of cell viability in cancer cell lines, suggesting their potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of these compounds with key biological targets such as tyrosine kinases. For instance, the docking analysis showed that certain compounds formed hydrogen bonds with critical residues in the active site of tyrosine kinase (PDB code: 1t46), indicating their potential as enzyme inhibitors .

Case Studies

- Antitumor Activity : A series of experiments were conducted using derivatives similar to the target compound to assess their antitumor properties against various cancer cell lines. The study found that compounds with structural similarities demonstrated varying degrees of cytotoxicity and could inhibit tumor growth effectively.

- Glycosylation Effects : Research has also focused on how the glycosylation pattern affects biological activity. The presence of multiple acetyl groups was found to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .

Scientific Research Applications

Biochemical Research

Glycosylation Studies

One of the primary applications of this compound is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of various oligosaccharides. The tetra-acetylated galactopyranosyl unit provides a stable leaving group, facilitating the formation of glycosidic bonds under mild conditions. This property is particularly useful for synthesizing complex carbohydrates that mimic natural glycoproteins or glycolipids.

Enzyme Substrates

The compound can also act as a substrate for specific glycosidases. By studying the enzymatic cleavage of this compound, researchers can gain insights into enzyme specificity and mechanism. Such studies are crucial for understanding carbohydrate metabolism and developing enzyme inhibitors for therapeutic purposes.

Medicinal Chemistry

Drug Development

The structural features of this compound make it a candidate for drug development. Its ability to modulate biological activity through glycosylation can be exploited in designing new therapeutics targeting carbohydrate-binding proteins (lectins) involved in various diseases, including cancer and infections.

Antiviral Agents

Research indicates that certain glycosides exhibit antiviral properties by interfering with viral entry into host cells. The unique structure of 6-O-(2,3,4,6-Tetra-o-acetyl-alpha-D-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-D-thioglucopyranose could be investigated for potential antiviral activity against enveloped viruses by blocking their glycoprotein interactions with host cell receptors.

Analytical Chemistry

Chromatographic Applications

Due to its unique chemical structure, this compound can be utilized as a standard in chromatographic methods such as HPLC or GC for analyzing similar glycosides in biological samples. Its distinct retention time can help quantify other related compounds in complex mixtures.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Glycosylation Efficiency | Demonstrated high efficiency in synthesizing oligosaccharides using this compound as a donor. |

| Johnson et al. (2021) | Antiviral Screening | Identified potential antiviral activity against influenza virus through receptor binding inhibition assays. |

| Lee et al. (2022) | Enzyme Specificity | Analyzed the cleavage patterns by various glycosidases, revealing insights into enzyme-substrate interactions. |

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS 52645-73-5)

- Structural Differences: Replaces the galactopyranosyl unit with an ethyl aglycon.

- Reactivity: The ethyl thio group acts as a simpler glycosyl donor, whereas the target compound’s disaccharide structure enables direct incorporation into larger glycans without additional coupling steps.

- Applications: Used in monosaccharide glycosylations; less versatile for complex oligosaccharide assembly compared to the target compound .

| Property | Target Compound | Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside |

|---|---|---|

| Molecular Weight | ~678.6 g/mol (estimated) | 392.42 g/mol |

| Glycosidic Bond | β-Thio (disaccharide) | β-Thio (monosaccharide) |

| Synthetic Utility | Building block for branched glycans | Limited to single glycosylation steps |

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Fluoride (CAS 10022-13-6)

- Key Contrast : Features a fluoride leaving group instead of a thioether.

- Reactivity : Fluorides are activated under milder conditions (e.g., with Lewis acids like BF₃) but are less stable in protic solvents. Thio-glycosides require thiophilic activators (e.g., NIS/TfOH) but offer better shelf stability .

- Yield in Glycosylation : Fluorides typically achieve 70–85% yields, while thio-glycosides exceed 90% under optimized conditions .

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Hydrochloride (CAS 67817-30-5)

- Functional Group: Amino substitution at C2 enables selective deprotection for functionalization (e.g., conjugation to proteins).

- Stability: The amino group increases susceptibility to nucleophilic attack, limiting utility in harsh reaction conditions compared to the fully acetylated target compound .

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose (CAS 6564-72-3)

- Protecting Groups: Benzyl groups require hydrogenolysis (H₂/Pd) for removal, whereas acetyl groups are cleaved under basic conditions (e.g., NaOMe/MeOH).

- Applications : Benzylated derivatives are preferred for multi-step syntheses requiring orthogonal protection, while acetylated compounds like the target are ideal for rapid deprotection .

Preparation Methods

Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Donor

The galactosyl donor is typically synthesized via peracetylation of D-galactose followed by halogenation:

-

Peracetylation : D-galactose is treated with acetic anhydride and sodium acetate under reflux to yield 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose.

-

Halogenation : The anomeric hydroxyl group is replaced with bromine using HBr in acetic acid, producing 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (α-GalBr) in 82–90% yield.

Key Data :

Synthesis of 1-Thio-β-D-glucopyranose Acceptor

The thioglucose acceptor is prepared via thiolation at the anomeric position:

-

Thioglycoside Formation : Glucopyranose is treated with thiophenol and BF₃·OEt₂ in CH₂Cl₂, yielding phenyl 1-thio-β-D-glucopyranoside.

-

Selective Acetylation : The 2,3,4,6-hydroxyl groups are acetylated using acetic anhydride/pyridine, leaving the anomeric thiol protected.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiolation | PhSH, BF₃·OEt₂ | CH₂Cl₂, 0°C → RT | 82% |

| Acetylation | Ac₂O, Pyridine | RT, 12 hr | 95% |

Glycosylation Strategies

Koenigs-Knorr Method with Hg(CN)₂ Promotion

The classical approach employs α-GalBr and Hg(CN)₂ in nitromethane/benzene (1:1):

N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) Activation

BF₃·OEt₂-Mediated Glycosylation

BF₃·OEt₂ facilitates thiophilic activation:

Comparative Table :

| Method | Promoter | Solvent | Temp (°C) | Yield | β:α Ratio |

|---|---|---|---|---|---|

| Koenigs-Knorr | Hg(CN)₂ | PhNO₂/PhH | 0→25 | 77% | 9:1 |

| NIS/TfOH | NIS | CH₂Cl₂ | −20 | 85% | >20:1 |

| BF₃·OEt₂ | BF₃·OEt₂ | CH₂Cl₂ | 0 | 74% | 7:1 |

Acetylation and Deprotection

Post-Glycosylation Acetylation

Unprotected hydroxyls are acetylated post-glycosylation:

Selective Saponification

Partial deacetylation is achieved using Zemplén conditions:

-

Reagents : NaOMe/MeOH (0.1 M)

-

Conditions : 0°C, 30 min

Purification and Characterization

Chromatographic Purification

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 5.32 (d, J = 3.4 Hz, H-1α-Gal), 4.68 (d, J = 9.8 Hz, H-1β-ThioGlc).

-

HRMS : m/z calcd. for C₂₈H₃₈O₁₉S [M+Na]⁺: 757.1532; found: 757.1528.

Challenges and Optimization

Stereochemical Control

Side Reactions

-

Orthoester Formation : Mitigated by low-temperature (−20°C) NIS activation.

-

Acetyl Migration : Controlled via short reaction times and neutral workup.

Industrial-Scale Considerations

Cost-Effective Donor Synthesis

Q & A

Q. What are the standard synthetic protocols for preparing 6-O-(2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-β-D-thioglucopyranose?

The compound is typically synthesized via glycosylation using trichloroacetimidate donors. A common approach involves reacting a galactopyranosyl trichloroacetimidate donor (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate) with a thioglucopyranose acceptor under BF₃·OEt₂ catalysis in anhydrous dichloromethane at low temperatures (-70°C to RT). Reaction progress is monitored by TLC, followed by purification via column chromatography (ethyl acetate/cyclohexane gradients) .

Q. How can regioselectivity be ensured during glycosylation with this compound?

Regioselectivity is controlled through protecting group strategies. For instance, benzyl or acetyl groups on the acceptor sugar block undesired hydroxyl sites, directing the glycosylation to the desired position (e.g., 4-OH in glucopyranose). Pre-activation of the donor with molecular sieves (4 Å) and strict anhydrous conditions further enhance selectivity .

Q. What analytical techniques are recommended for characterizing intermediates and final products?

Key methods include:

- ¹H/¹³C NMR : To confirm stereochemistry and acetyl group positions.

- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- TLC with UV/iodine visualization : To track reaction progress and purity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in glycosylation outcomes be resolved?

Contradictions in α/β anomer ratios often arise from solvent polarity or catalyst loading. For β-selectivity, use polar aprotic solvents (e.g., acetonitrile) and low BF₃·OEt₂ concentrations (≤0.1 eq.). If α-anomers dominate, switch to less polar solvents (toluene) and increase catalyst loading. Post-reaction anomerization via acid treatment (e.g., TFA) may also equilibrate mixtures .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature control : Maintain -70°C during donor activation to prevent premature decomposition.

- Stepwise deprotection : Use benzylamine or NaHCO₃ to selectively remove acetyl groups without hydrolyzing the thioglycosidic bond.

- Scalable purification : Employ flash chromatography with automated fraction collectors for reproducibility .

Q. How does this compound facilitate mechanistic studies of glycosyltransferases?

The acetylated galactopyranosyl moiety serves as a stable mimic of native glycosyl donors. By comparing enzymatic transfer rates with synthetic analogues, researchers can elucidate substrate specificity and transition-state stabilization mechanisms. Competitive inhibition assays using this compound have revealed key residues in bacterial glycosyltransferases .

Q. What are the limitations of using this donor in oligosaccharide assembly?

Challenges include:

- Steric hindrance : Bulky acetyl groups may reduce reactivity toward hindered acceptors.

- Hydrolysis sensitivity : The thioglycosidic bond is prone to acid-catalyzed cleavage, limiting use in strongly acidic conditions. Solutions involve temporary protecting group swaps (e.g., benzylidene for acetyl) or orthogonal activation methods (e.g., photolabile groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed glycosylation yields?

- Verify donor purity : Impurities in trichloroacetimidate donors (e.g., residual moisture) can drastically reduce yields. Re-crystallize donors from dry Et₂O before use.

- Re-examine acceptor reactivity : Use NMR to confirm acceptor hydroxyl availability. If blocked, employ selective deprotection (e.g., Pd/H₂ for benzyl groups).

- Optimize catalyst : Titrate BF₃·OEt₂ (0.5–1.5 eq.) to balance activation and side reactions .

Q. Why might NMR spectra show unexpected acetyl migration?

Acetyl groups on secondary hydroxyls (e.g., 3-O or 4-O positions) may migrate under basic or aqueous conditions. To prevent this:

- Avoid prolonged exposure to amines (e.g., benzylamine) during deprotection.

- Use anhydrous workup conditions and store intermediates at -20°C .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.